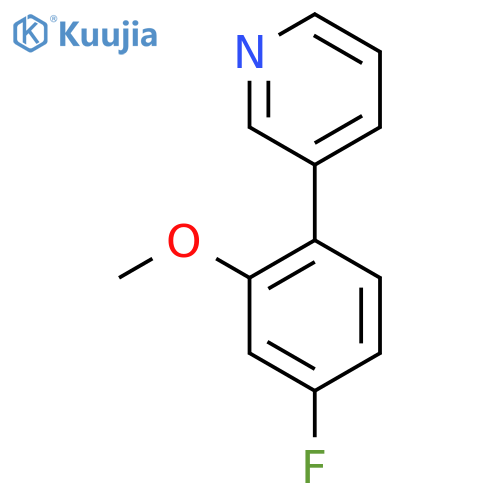

Cas no 1214333-82-0 (3-(4-Fluoro-2-methoxyphenyl)pyridine)

1214333-82-0 structure

商品名:3-(4-Fluoro-2-methoxyphenyl)pyridine

CAS番号:1214333-82-0

MF:C12H10FNO

メガワット:203.212306499481

CID:4960850

3-(4-Fluoro-2-methoxyphenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluoro-2-methoxyphenyl)pyridine

- 3-(4-Fluoro-2-methoxyphenyl)pyridine

-

- インチ: 1S/C12H10FNO/c1-15-12-7-10(13)4-5-11(12)9-3-2-6-14-8-9/h2-8H,1H3

- InChIKey: ASZVPLFFODYXJR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)OC)C1C=NC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 200

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(4-Fluoro-2-methoxyphenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000345-250mg |

3-(4-Fluoro-2-methoxyphenyl)pyridine |

1214333-82-0 | 97% | 250mg |

$484.80 | 2023-09-04 | |

| Alichem | A015000345-500mg |

3-(4-Fluoro-2-methoxyphenyl)pyridine |

1214333-82-0 | 97% | 500mg |

$798.70 | 2023-09-04 | |

| Alichem | A015000345-1g |

3-(4-Fluoro-2-methoxyphenyl)pyridine |

1214333-82-0 | 97% | 1g |

$1504.90 | 2023-09-04 |

3-(4-Fluoro-2-methoxyphenyl)pyridine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1214333-82-0 (3-(4-Fluoro-2-methoxyphenyl)pyridine) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 61549-49-3(9-Decenenitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量